Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural properties .
Mechanism of Action
Target of Action
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that has been studied for its potential in medicinal chemistry . .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been studied for their significant photophysical properties , which could suggest a potential interaction with its targets leading to changes at the molecular level.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
The compound is described as a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the compound’s potential in medicinal chemistry , it is likely that its action results in significant changes at the cellular level.
Action Environment
The compound is described as stable when sealed and stored at room temperature , suggesting that its action and stability could be influenced by environmental conditions such as temperature and humidity.
Preparation Methods
The synthesis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3-bromopyrazole with ethyl 2-cyanoacetate under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, followed by cyclization and esterification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases like sodium ethoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZJFOQCUQDFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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